molecular formula C33H34O10 B1148248 [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate CAS No. 10028-44-1

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No. B1148248
CAS RN: 10028-44-1
M. Wt: 590.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate, also known as TATD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TATD is a modified sugar molecule that has been acetylated and tritylated, making it more stable and less prone to degradation than other similar molecules.

Mechanism Of Action

The mechanism of action of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its ability to bind to glycosidases and prevent them from breaking down complex sugars. This inhibition of glycosidase activity can lead to the accumulation of certain sugar molecules in the body, which can have a variety of effects on biological processes. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has also been shown to interact with proteins and other biomolecules, although the precise mechanisms of these interactions are not yet fully understood.

Biochemical And Physiological Effects

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of certain bacteria and viruses, as well as to have anti-inflammatory and antioxidant properties. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has also been shown to affect the activity of certain enzymes and to modulate the immune response in animal models.

Advantages And Limitations For Lab Experiments

The main advantages of using [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate in laboratory experiments are its stability and specificity. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate is a highly stable molecule that can be easily synthesized and stored for long periods of time. It also has a high degree of specificity for glycosidases and other sugar-binding proteins, making it a useful tool for studying these biological processes. However, the use of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate in laboratory experiments is limited by its relatively high cost and the complexity of its synthesis.

Future Directions

There are many potential future directions for research on [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate. One area of interest is the development of new drugs based on [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate and other modified sugar molecules. These drugs could be used to treat a variety of diseases, including viral infections, cancer, and autoimmune disorders. Another area of interest is the study of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate's interactions with proteins and other biomolecules, which could lead to new insights into the mechanisms of biological processes. Finally, the development of new synthesis methods for [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate and other modified sugar molecules could lead to more efficient and cost-effective production of these compounds for use in scientific research.

Synthesis Methods

The synthesis of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate involves several steps, including the protection of the hydroxyl groups on a sugar molecule, acetylation of the remaining hydroxyl groups, and tritylation of the protected hydroxyl groups. The final product is obtained through deprotection of the trityl groups. The synthesis of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has been widely used in scientific research as a tool for studying various biological processes. It has been shown to be an effective inhibitor of glycosidases, which are enzymes that break down complex sugars in the body. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has also been used to study the role of sugars in protein folding and stability, as well as in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

[4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGUFOLNHYRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905325
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate

CAS RN

37074-90-1, 10028-44-1, 92621-31-3
Record name NSC404268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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